
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran is an organic compound with a complex structure that includes a benzofuran ring and a methylbutenyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran can be achieved through several methods. One common approach involves the catalytic cross-coupling of alkenyllithium reagents with aryl and alkenyl halides. This method uses a palladium-based catalyst, such as Pd2(dba)3/XPhos, to facilitate the reaction under mild conditions, resulting in high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic processes that ensure high efficiency and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieve the desired product on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymerization reactions.
Biology: This compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3-Methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Methylbut-2-en-2-yl)benzene: This compound shares a similar side chain but lacks the benzofuran ring.
2-Methylbut-2-en-1-yl acetate: Another related compound with a different functional group arrangement.
Propriétés
Numéro CAS |
89880-44-4 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-(3-methylbut-2-en-2-yl)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C13H18O/c1-9(2)10(3)13-8-11-6-4-5-7-12(11)14-13/h8H,4-7H2,1-3H3 |
Clé InChI |
DXFBNKJYSHKTNO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)C1=CC2=C(O1)CCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



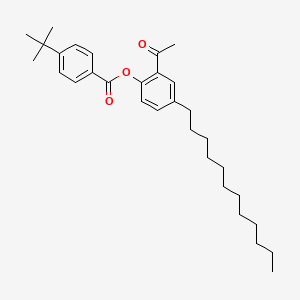
![N,N-Diethyloctahydropyrazino[1,2-a]azepine-2(1H)-carboxamide](/img/structure/B14385834.png)

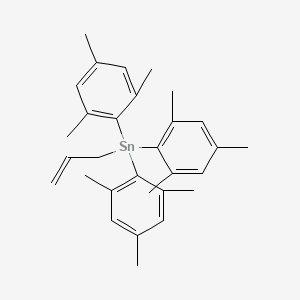
![Ethyl 5-[(2-ethoxy-2-oxoethyl)amino]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B14385843.png)

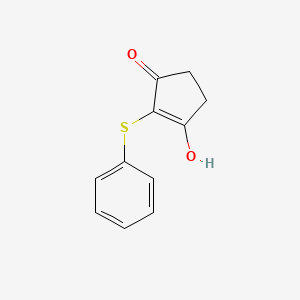
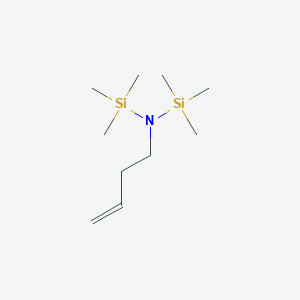
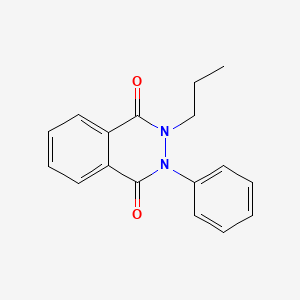

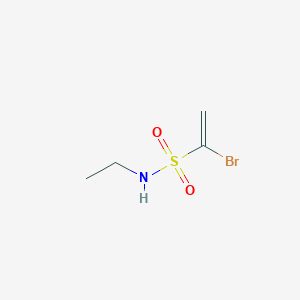
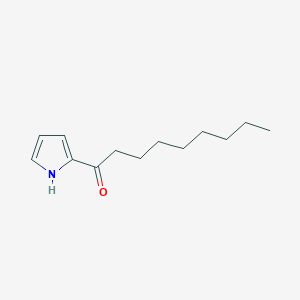
![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
